1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene is an organic compound with the molecular formula C12H10BrFO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features bromine, fluorine, and methoxymethoxy functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene typically involves multi-step organic reactions. One common method includes the bromination of 8-fluoro-3-(methoxymethoxy)naphthalene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with fewer halogen atoms.
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, facilitated by the electron-withdrawing effects of the fluorine and methoxymethoxy groups. These groups stabilize the transition state, making the compound more reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-Bromonaphthalene: Lacks the fluorine and methoxymethoxy groups, making it less reactive in certain substitution reactions.
Uniqueness
1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene is unique due to the combination of bromine, fluorine, and methoxymethoxy groups on a naphthalene backbone. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H10BrFO2 |
---|---|
Molekulargewicht |
285.11 g/mol |
IUPAC-Name |
1-bromo-8-fluoro-3-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H10BrFO2/c1-15-7-16-9-5-8-3-2-4-11(14)12(8)10(13)6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
ZZZJAJAKOJQJOP-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=C2C(=C1)C=CC=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.